molecular formula C12H23O7PS B12791649 Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- CAS No. 17743-80-5

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)-

Cat. No.: B12791649
CAS No.: 17743-80-5
M. Wt: 342.35 g/mol
InChI Key: HBEQFTAWJVJQSJ-UHFFFAOYSA-N
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Description

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is a chemical compound with the molecular formula C12H23O7PS It is known for its unique structure, which includes a diethoxyphosphinyl group and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- typically involves the esterification of butanedioic acid with diethyl phosphorothioate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- efficiently.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: The diethoxyphosphinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinyl derivatives.

Scientific Research Applications

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioester linkage allows the compound to undergo hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: A simple ester of butanedioic acid, used as a solvent and in organic synthesis.

    Diethyl phosphorothioate: A related compound with a similar phosphinyl group, used as an insecticide.

Uniqueness

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is unique due to its combination of a diethoxyphosphinyl group and a thioester linkage. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

CAS No.

17743-80-5

Molecular Formula

C12H23O7PS

Molecular Weight

342.35 g/mol

IUPAC Name

diethyl 2-diethoxyphosphorylsulfanylbutanedioate

InChI

InChI=1S/C12H23O7PS/c1-5-16-11(13)9-10(12(14)17-6-2)21-20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3

InChI Key

HBEQFTAWJVJQSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OCC)OCC

Origin of Product

United States

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